[2-(3-Iodopropoxy)ethyl]benzene
Description
[2-(3-Iodopropoxy)ethyl]benzene is an aromatic ether compound featuring a benzene ring substituted with an ethyl group linked to a propoxy chain terminating in an iodine atom. Its molecular structure combines aromaticity with a halogenated alkoxy side chain, making it a versatile intermediate in organic synthesis. The iodine atom, a heavy halogen, imparts distinct electronic and steric properties, influencing reactivity and interaction with other molecules.
Properties
Molecular Formula |
C11H15IO |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
2-(3-iodopropoxy)ethylbenzene |
InChI |
InChI=1S/C11H15IO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
PEICLOPGYFNWEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares [2-(3-Iodopropoxy)ethyl]benzene with structurally related compounds, focusing on substituent effects, physical properties, and applications.
Structural Analogs and Substituent Effects
Key Observations :
- Halogen Impact : Iodine’s large atomic radius and low electronegativity result in weaker C-I bonds compared to C-Br or C-Cl, enhancing susceptibility to nucleophilic substitution. This contrasts with 1-(Bromomethyl)-2-(Trifluoromethoxy)benzene, where bromine and trifluoromethoxy groups stabilize the molecule via electron withdrawal .
Physical and Chemical Properties
| Property | This compound (Est.) | 1-(Bromomethyl)-2-(Trifluoromethoxy)benzene | 1-Ethyl-2-methylbenzene |
|---|---|---|---|
| Boiling Point (°C) | ~250–270 (high due to iodine) | 191.7 | 165.2 |
| Density (g/cm³) | ~1.7–1.9 | 1.583 | 0.867 |
| Reactivity | High (weak C-I bond) | Moderate (stable C-Br bond) | Low (inert alkyl chain) |
Notes:
- The iodine substituent increases molecular weight and density compared to bromine or alkyl analogs.
- The trifluoromethoxy group in 1-(Bromomethyl)-2-(Trifluoromethoxy)benzene enhances thermal stability (boiling point ~191.7°C), whereas iodine’s polarizability may lower the boiling point relative to molecular weight .
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